molecular formula C8H5BrClFO2 B2734452 Methyl 3-bromo-4-chloro-2-fluorobenzoate CAS No. 1804897-28-6

Methyl 3-bromo-4-chloro-2-fluorobenzoate

Cat. No. B2734452
CAS RN: 1804897-28-6
M. Wt: 267.48
InChI Key: DYVLEYOIBDTZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-chloro-2-fluorobenzoate, also known as 3-Bromo-4-chloro-2-fluorobenzoic acid methyl ester, is a chemical compound that is used in various scientific and industrial applications. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, dichloromethane, and acetone. It is also used as a building block in the synthesis of organic compounds. This compound has a wide range of applications in the fields of medicine, biochemistry, and materials science.

Scientific Research Applications

Differential Reactivity and Enzymatic Processing

A study on [p-(halomethyl)benzoyl]formates, including analogues with halogen substitutions similar to those in Methyl 3-bromo-4-chloro-2-fluorobenzoate, revealed variations in reactivity when processed by benzoylformate decarboxylase. This enzyme can handle such substrates differently, ranging from normal processing to acting as competitive inhibitors, depending on the halogen present. The study suggests that the nature of the halogen affects the substrate's enzymatic fate, indicating potential applications in enzymatic synthesis and inhibitor design (Reynolds et al., 1988).

Structure–Property Relationships in Thermochemistry

Research into the thermochemical properties of halogen-substituted benzoic acids, including those structurally related to Methyl 3-bromo-4-chloro-2-fluorobenzoate, provides valuable insights into energetic relationships. This knowledge is crucial for understanding the stability, reactivity, and potential applications of such compounds in materials science and environmental chemistry (Zherikova & Verevkin, 2019).

Reductive Dechlorination and Dehalogenation Studies

Investigations on the reductive dechlorination of halobenzoates by microbial organisms offer a glimpse into the biodegradability and environmental fate of complex organic compounds. Such studies can inform the development of bioremediation strategies for halogenated organic pollutants and the synthesis of environmentally benign compounds (van den Tweel, Kok, & de Bont, 1987).

Ionic Liquids and Corrosion Inhibition

The synthesis and application of halogen-containing ionic liquids for corrosion inhibition on metal surfaces highlight the potential of Methyl 3-bromo-4-chloro-2-fluorobenzoate derivatives in materials protection. Such compounds could be explored for their effectiveness in protecting metals against corrosion, offering insights into the design of new corrosion inhibitors (Bhaskaran et al., 2019).

Novel Syntheses and Catalysis

Research on the novel synthesis of benzoxazines demonstrates the utility of halogenated benzoates in facilitating unique organic reactions. This area of study suggests applications in the synthesis of complex organic molecules and the development of new catalytic processes (Kudo, Furuta, & Sato, 1996).

Safety and Hazards

Avoid breathing dust and skin contact. Wear protective equipment .

properties

IUPAC Name

methyl 3-bromo-4-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVLEYOIBDTZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.